N-(3-fluoro-4-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

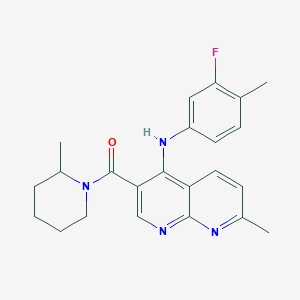

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a trifunctional scaffold:

- A 1,8-naphthyridine core (a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8).

- A 7-methyl substituent on the naphthyridine ring, enhancing lipophilicity.

- An N-(3-fluoro-4-methylphenyl)amine moiety, contributing to steric and electronic modulation.

Its synthesis likely involves microwave-assisted or multi-step reactions, as seen in related naphthyridine derivatives .

Properties

IUPAC Name |

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O/c1-14-7-9-17(12-20(14)24)27-21-18-10-8-15(2)26-22(18)25-13-19(21)23(29)28-11-5-4-6-16(28)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNKIXVUSFQDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)C)F)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈FN₃O. The compound features a naphthyridine core substituted with a 3-fluoro-4-methylphenyl group and a 2-methylpiperidine carbonyl moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FN₃O |

| Molecular Weight | 265.32 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular processes.

Antitumor Activity

Recent research has indicated that naphthyridine derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Study on HeLa Cells : The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity against cervical cancer cells.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In animal models of inflammation, it has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Properties

The neuroprotective effects of naphthyridine derivatives have been explored in models of neurodegeneration. The compound has been reported to protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Case Study on Breast Cancer : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.01).

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 5 mg/kg led to a reduction in paw swelling by approximately 40% after 24 hours.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity: The 3-fluoro-4-methylphenyl group in the target compound may enhance target binding compared to 2,4-difluorophenyl () due to optimized halogen placement and methyl-induced steric effects . Piperidine vs.

Synthetic Accessibility :

- The target compound’s 2-methylpiperidine-1-carbonyl group likely requires multi-step synthesis, contrasting with the microwave-assisted routes for simpler derivatives (e.g., trifluoromethyl-substituted naphthyridines in ) .

Functional Comparisons with Non-Naphthyridine Analogues

- Corticotropin-Releasing Factor (CRF) Antagonists : Compounds like SSR125543A () share a substituted phenyl group but utilize a thiazole core instead of naphthyridine, highlighting the target compound’s unique scaffold for CRF receptor targeting .

- Aminoazo Dyes (): While unrelated structurally, these compounds demonstrate the importance of substituent positioning (e.g., methyl groups) in carcinogenicity, underscoring the target compound’s deliberate design to avoid such risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.